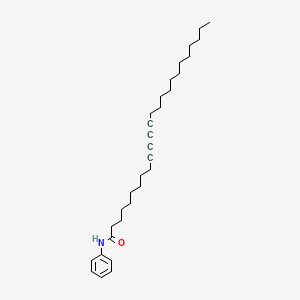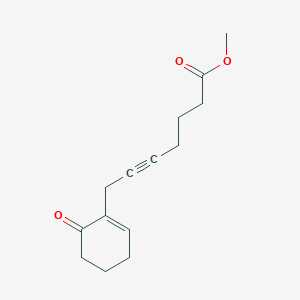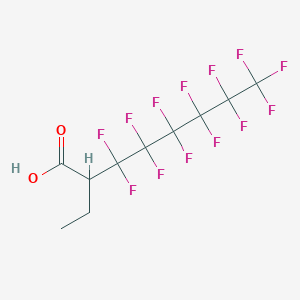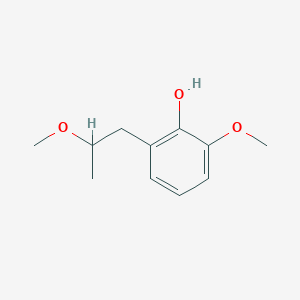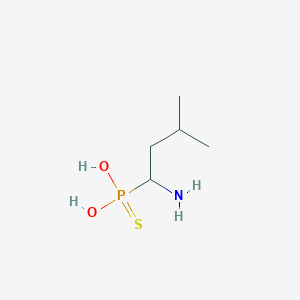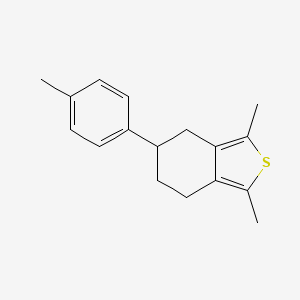
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of methyl groups and a tetrahydro structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and purification techniques are crucial in achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-5-phenyl-4,5,6,7-tetrahydro-2-benzothiophene
- 1,3-Dimethyl-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene
- 1,3-Dimethyl-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene
Uniqueness
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene is unique due to its specific substitution pattern and tetrahydro structure. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
137601-58-2 |
|---|---|
Molekularformel |
C17H20S |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1,3-dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene |
InChI |
InChI=1S/C17H20S/c1-11-4-6-14(7-5-11)15-8-9-16-12(2)18-13(3)17(16)10-15/h4-7,15H,8-10H2,1-3H3 |
InChI-Schlüssel |
CLRQDNXWEZORJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCC3=C(SC(=C3C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



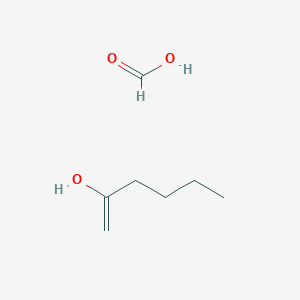
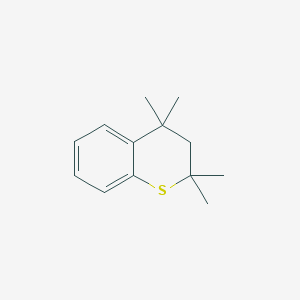

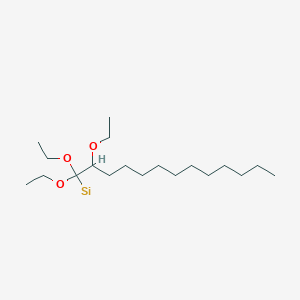

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
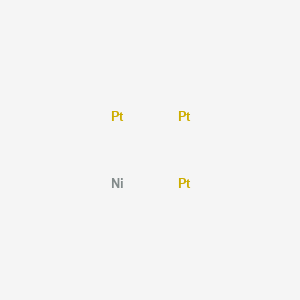
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
